

N-Dodecylbutanamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-dodecylbutanamide	
Cat. No.:	B2405952	Get Quote

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Introduction

N-dodecylbutanamide is a long-chain fatty acid amide, a class of molecules with diverse and significant biological activities. While specific data for **N-dodecylbutanamide** is not readily available in public databases, this guide provides a comprehensive overview based on the known properties and activities of structurally related long-chain N-acyl amides. This document outlines a probable synthesis method, estimated physicochemical properties, and potential biological roles to support further research and development.

CAS Number

A specific CAS Registry Number for **N-dodecylbutanamide** could not be located in the public chemical databases searched. This suggests that it is either a novel or less-common compound. Researchers synthesizing this compound for the first time may need to initiate the process of CAS number registration.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of **N-dodecylbutanamide** based on data for homologous long-chain amides. These values should be considered as approximations and require experimental verification.



Property	Estimated Value
Molecular Formula	C16H33NO
Molecular Weight	255.44 g/mol
Appearance	White to off-white solid
Melting Point	60-65 °C
Boiling Point	> 300 °C (at 760 mmHg)
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, DMSO)
LogP (Octanol-Water)	~6.5

Experimental Protocols General Synthesis of N-Dodecylbutanamide

A common and effective method for the synthesis of **N-dodecylbutanamide** is the amidation of butyryl chloride with dodecylamine.

Materials:

- Butyryl chloride
- Dodecylamine
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)



 Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Acyl Chloride: Slowly add butyryl chloride (1.05 equivalents) dropwise to the stirred solution of the amine. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- Workup:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to yield pure Ndodecylbutanamide.

Potential Biological Activities and Signaling Pathways

Long-chain N-acyl amides, including N-acylethanolamines, are a class of endogenous lipid signaling molecules with a wide range of biological functions.[1] While the specific activities of

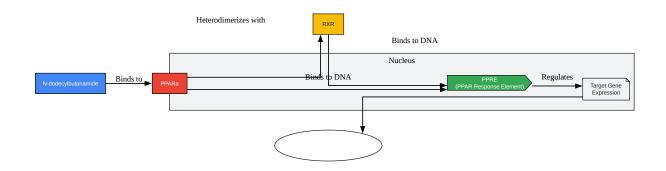


N-dodecylbutanamide have not been extensively studied, it is plausible that it shares activities with other members of this class.

These molecules are known to modulate various physiological processes, including inflammation, pain, and energy metabolism. One of the key signaling pathways involves the peroxisome proliferator-activated receptors (PPARs), particularly PPARa.

Putative Signaling Pathway of N-Dodecylbutanamide

The diagram below illustrates a potential signaling pathway for **N-dodecylbutanamide**, acting as a ligand for PPAR α .



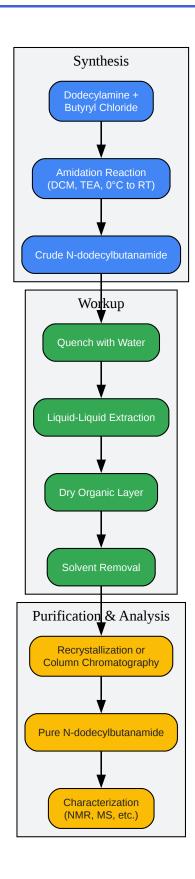
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Caption: Putative PPARα signaling pathway for **N-dodecylbutanamide**.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of **N-dodecylbutanamide**.





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Caption: General workflow for the synthesis of **N-dodecylbutanamide**.



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References

- 1. vedantu.com [vedantu.com]
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